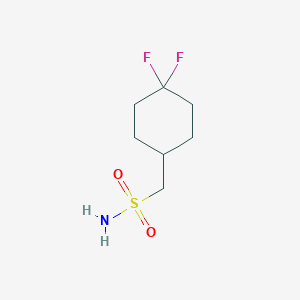
N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H30FN3O5S and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Studies
A study by Seliskar & Brand (1971) explored the fluorescence properties of N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate, a probe that can adsorb to cycloheptaamylose. The fluorescence observed resembled that in organic solvents, suggesting potential applications in fluorescence studies and solvent interaction research.
COX-2 Inhibition
Hashimoto et al. (2002) synthesized and evaluated 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for inhibiting COX-2 and COX-1 enzymes. The presence of fluorine atoms in these compounds notably increased COX1/COX-2 selectivity, indicating potential for drug development in treating inflammatory conditions.
Antiandrogen Activity
The work of Tucker et al. (1988) on 3-(substituted thio)-2-hydroxypropionanilides, with structural similarities to the mentioned compound, demonstrated antiandrogen activity. This research is relevant for the development of treatments for androgen-responsive diseases.
COX-2 Inhibitory Activity
Zarghi et al. (2009) identified 3-(p-fluoropheny)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one as a potent and selective COX-2 inhibitor. This highlights the potential of similar compounds in creating selective inhibitors for therapeutic applications.
α-Fluorination in Organic Synthesis
Lee et al. (2014) studied the oxidative enantioselective α-fluorination of aliphatic aldehydes, a process relevant to the synthesis of compounds like N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. This research provides insights into innovative methods for introducing fluorine atoms in organic molecules.
Insecticide Development
The discovery of sulfoxaflor by Zhu et al. (2011) provides insights into the development of novel insecticides targeting sap-feeding pests. The structural components, including the sulfonyl group, are crucial for efficacy and specificity.
Polymerization and Biocompatibility
Hayashi & Takasu (2015) explored the polymerization of 2-oxazolines for creating electrophoretic and biocompatible polymers, relevant for biomedical applications. The study's focus on sulfonyl-containing compounds aligns with the structural aspects of N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O5S/c1-15-13-17(9-10-18(15)22)31(28,29)25-11-6-12-30-19(25)14-23-20(26)21(27)24-16-7-4-2-3-5-8-16/h9-10,13,16,19H,2-8,11-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHIZEMQSFPFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)
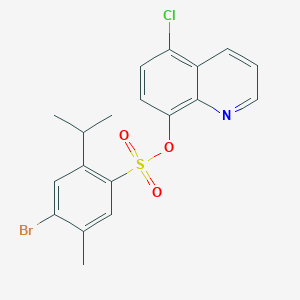
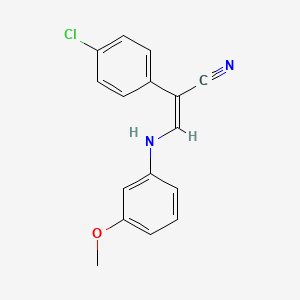
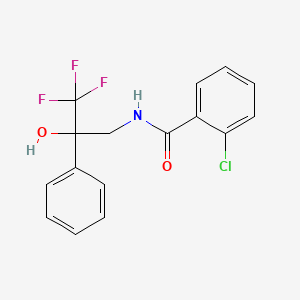
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
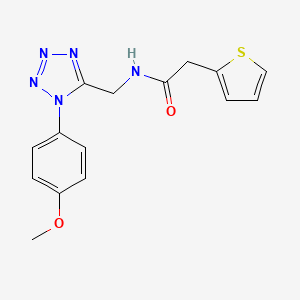
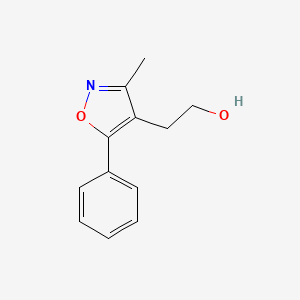
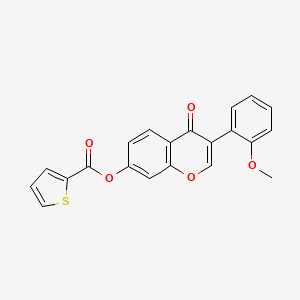
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)
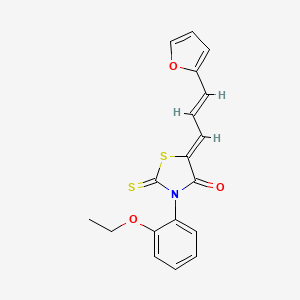
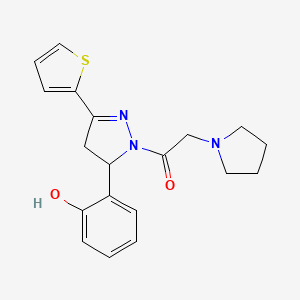
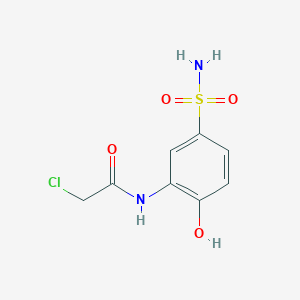
![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)
